
2-异丙基-4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷
描述
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that can be used as a reagent for the borylation of arenes . It can also be used in the creation of fluorenylborolane .
Molecular Structure Analysis
The molecular formula of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C9H19BO3 . Its molecular weight is 186.06 .
Chemical Reactions Analysis
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent for the borylation of arenes . It can also be used in the creation of fluorenylborolane .
Physical And Chemical Properties Analysis
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a liquid at room temperature . Its boiling point is 73 °C at 15 mmHg . The density of this compound is 0.912 g/mL at 25 °C . The refractive index is 1.409 .
科学研究应用
2-异丙基-4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷应用的全面分析
2-异丙基-4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷是一种用途广泛的化学化合物,在科学研究中有着多种应用。以下是其在不同领域独特应用的详细分析。
芳烃的硼化: 该化合物被广泛用作芳烃硼化的试剂 。硼化芳烃是有机合成中的关键中间体,常用于制备药物、农药和有机材料。
芴硼烷的制备: 它作为合成芴硼烷的关键试剂 ,由于其电子传输特性,该化合物在有机发光二极管 (OLED) 和其他电子设备中具有潜在的应用。
共轭共聚物的合成: 该化合物在合成用于生成共轭共聚物的中间体中起着至关重要的作用 。这些聚合物在电子领域有着重要的应用,特别是在柔性显示器和太阳能电池的开发中。
安全和危害
作用机制
Target of Action
The primary target of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons.
Mode of Action
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its targets through a process known as borylation . Borylation is a chemical reaction that involves the addition of a boron atom to a molecule. In this case, the compound is used as a reagent to borylate arenes .
Biochemical Pathways
The borylation of arenes is a key step in various biochemical pathways. It is often used in the synthesis of intermediates for generating conjugated copolymers . For example, it can be used in the synthesis of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution. Its boiling point is 73 °C/15 mmHg , and it has a density of 0.912 g/mL at 25 °C .
Result of Action
The borylation of arenes by 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane results in the formation of boronate esters . These compounds have various applications in organic synthesis and medicinal chemistry.
Action Environment
The action of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by environmental factors. For instance, it should be stored under inert gas and away from moisture, as it decomposes in the presence of moisture . Furthermore, it is a flammable liquid and vapor , so it should be kept away from heat sources, sparks, open flames, and hot surfaces .
生化分析
Biochemical Properties
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the borylation of arenes and the preparation of fluorenylborolane . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-boron bonds. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research. For instance, it can be used to synthesize intermediates for generating conjugated copolymers, which are essential in the study of biochemical pathways .
Cellular Effects
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the activity of enzymes involved in critical biochemical pathways. For example, it can affect the expression of genes related to cell growth and differentiation, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with biomolecules. It exerts its effects by binding to specific enzymes and proteins, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression, enzyme activity, and overall cellular function. For instance, the compound can inhibit the activity of enzymes involved in the synthesis of certain biomolecules, thereby affecting the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing enzyme activity and promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including inhibition of enzyme activity and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound can affect metabolic flux by modulating the activity of enzymes involved in key biochemical reactions. For example, it can influence the levels of metabolites by either enhancing or inhibiting the activity of specific enzymes. This modulation of metabolic pathways is crucial for understanding the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments, where it exerts its effects on cellular function. The compound’s distribution within tissues can also influence its overall activity and effectiveness in biochemical reactions .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECCSFDHAVAAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508223 | |
| Record name | 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76347-13-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



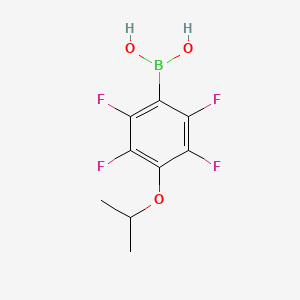
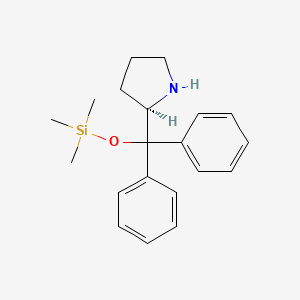

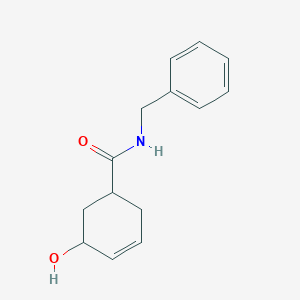
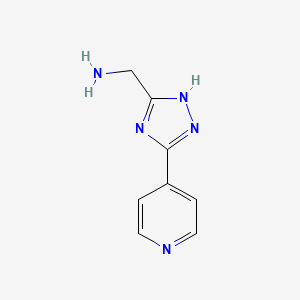
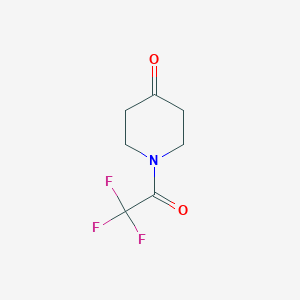

![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)
![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)
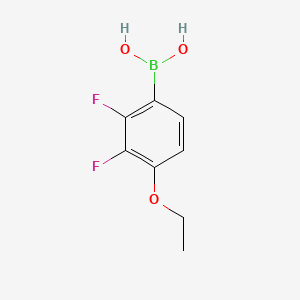

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)
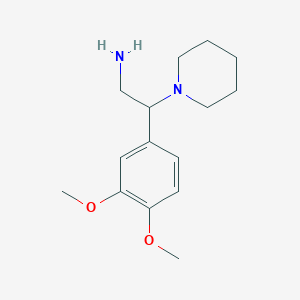
![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)